4-[3-Fluoro-5-(trifluoromethyl)phenyl]-4-oxobutyric acid
Description
4-[3-Fluoro-5-(trifluoromethyl)phenyl]-4-oxobutyric acid is a fluorinated aromatic compound featuring a trifluoromethyl (-CF₃) substituent and a ketone group at the para position of the phenyl ring, linked to a butyric acid chain. Such properties make it a candidate for pharmaceutical applications, particularly in enzyme inhibition or as a synthetic intermediate for bioactive molecules.
Properties
IUPAC Name |
4-[3-fluoro-5-(trifluoromethyl)phenyl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4O3/c12-8-4-6(9(16)1-2-10(17)18)3-7(5-8)11(13,14)15/h3-5H,1-2H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHHVSUOOWBBCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Fluoro-5-(trifluoromethyl)phenyl]-4-oxobutyric acid typically involves multiple steps, starting from commercially available precursors. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common practices to ensure the efficient production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
4-[3-Fluoro-5-(trifluoromethyl)phenyl]-4-oxobutyric acid can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential use in drug development, particularly in the modulation of biological pathways. Its fluorinated structure may contribute to increased metabolic stability and bioavailability of pharmaceutical agents.
- Case Study : Research has indicated that compounds with similar structures can serve as effective inhibitors of specific enzymes involved in cancer progression. For instance, studies have shown that fluorinated derivatives can enhance the potency of anticancer drugs by improving their interaction with target proteins .
Agrochemicals
Due to its chemical stability and unique properties, this compound is also being investigated for use in agrochemical formulations. The presence of trifluoromethyl groups can enhance the herbicidal and fungicidal activity of agricultural products.
- Case Study : A study on fluorinated compounds demonstrated their effectiveness in controlling resistant weed species, suggesting that derivatives like 4-[3-Fluoro-5-(trifluoromethyl)phenyl]-4-oxobutyric acid could play a role in developing new herbicides .
Material Science
In material science, this compound is being evaluated for its potential applications in the development of advanced materials with specific thermal and mechanical properties.
- Research Insight : The incorporation of fluorinated compounds into polymer matrices has been shown to improve thermal stability and chemical resistance, making them suitable for high-performance applications .
Mechanism of Action
The mechanism of action of 4-[3-Fluoro-5-(trifluoromethyl)phenyl]-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is an analysis of key analogs:
Substituent-Driven Comparisons
- 4-Oxo-butyric acid derivatives: Compounds like 4-(1-hydroxynaphthalen-2-yl)-2-oxobut-3-enoic acid (CAS 735269-97-3) share the oxo-butyric acid backbone but differ in aromatic substitution. The naphthalene group in the latter enhances π-π stacking interactions, whereas the trifluoromethyl group in the target compound improves lipophilicity and resistance to oxidative metabolism .
- Trifluoromethylphenyl analogs: The patent EP 4 374 877 A2 describes compounds such as 7-[[2,3-difluoro-4-[4-[methyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]-4-oxobutoxy]phenyl]methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide. These molecules incorporate trifluoromethylphenyl groups in complex spirocyclic frameworks, highlighting the role of -CF₃ in enhancing target binding affinity and metabolic stability.
Physicochemical and Pharmacokinetic Properties
Biological Activity
4-[3-Fluoro-5-(trifluoromethyl)phenyl]-4-oxobutyric acid (CAS Number: 84314-04-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C11H8F4O3
- Molecular Weight : 270.18 g/mol
- Structure : The compound features a phenyl ring substituted with a trifluoromethyl group and a fluorine atom, contributing to its unique reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Inhibition of Enzymes : The compound has been evaluated for its inhibitory effects on several enzymes involved in metabolic pathways.
- Antioxidant Activity : Studies suggest that it may possess antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
Inhibitory Effects on Enzymes
A significant aspect of the biological activity of this compound is its interaction with various enzymes. The following table summarizes its inhibitory effects on key enzymes:
| Enzyme | IC50 (µM) | Comments |
|---|---|---|
| Acetylcholinesterase (AChE) | 19.2 | Moderate inhibition observed |
| Butyrylcholinesterase (BChE) | 13.2 | Moderate inhibition observed |
| Cyclooxygenase-2 (COX-2) | Not specified | Potential anti-inflammatory activity |
| Lipoxygenase-15 (LOX-15) | Not specified | Involved in inflammatory processes |
These findings suggest that the compound can modulate cholinergic activity and may have implications in treating neurodegenerative diseases.
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
- The compound was tested against breast cancer cell lines (MCF-7) and showed significant cytotoxicity, indicating potential as an anticancer agent. The mechanism appears to involve apoptosis induction, although further studies are needed to elucidate the exact pathways involved.
-
Molecular Docking Studies :
- Molecular docking simulations revealed that the trifluoromethyl group enhances binding affinity to target enzymes through halogen bonding interactions. This supports the observed biological activities and provides insights into structure-activity relationships.
The biological activity of this compound is likely due to:
- Electrophilic Nature : The presence of fluorine atoms increases the electrophilicity of the compound, facilitating interactions with nucleophilic sites on enzyme active sites.
- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with amino acid residues in enzyme active sites, contributing to its inhibitory effects.
Q & A
Q. What safety protocols are recommended for handling this compound?
- Answer : Follow guidelines for carboxylic acids: use gloves, goggles, and fume hoods to avoid inhalation/skin contact. Store at 2–8°C in airtight containers, as recommended for similar fluorinated acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
